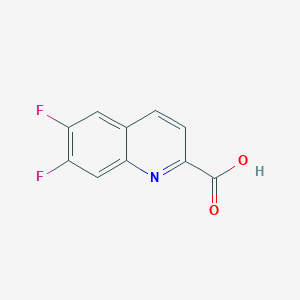

6,7-Difluoroquinoline-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-difluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-6-3-5-1-2-8(10(14)15)13-9(5)4-7(6)12/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQIJNDKZXAUEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=CC(=C(C=C21)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267467-98-0 | |

| Record name | 6,7-difluoroquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 6,7 Difluoroquinoline 2 Carboxylic Acid

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. ub.eduslideshare.netamazonaws.com For 6,7-Difluoroquinoline-2-carboxylic acid, the primary disconnection occurs at the bonds forming the quinoline (B57606) ring and the carbon-carbon bond of the carboxylic acid group.

A logical retrosynthetic approach for quinoline derivatives often involves cyclization reactions. researchgate.netmdpi.com The target molecule can be conceptually broken down into a difluoroaniline derivative and a three-carbon component that will form the second ring of the quinoline system. This identifies 3,4-difluoroaniline (B56902) as a crucial precursor. The remaining portion of the molecule, which includes the carboxylic acid, points towards precursors like pyruvic acid derivatives or related three-carbon synthons that can undergo condensation and cyclization with the aniline (B41778).

For instance, a common strategy for forming the quinoline ring is the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone. In this context, a fluorinated aniline would be a key starting material. researchgate.net Another approach could involve starting with a pre-functionalized benzene (B151609) ring already containing the fluorine atoms and building the second, nitrogen-containing ring onto it.

Approaches to Constructing the Difluorinated Quinoline Core

The construction of the 6,7-difluorinated quinoline core is the most critical phase of the synthesis, for which several methods can be employed.

Cyclization Reactions

Cyclization reactions are fundamental to forming the heterocyclic quinoline system. researchgate.net The most prevalent methods for synthesizing fluorinated quinolines involve the condensation of fluorinated anilines with compounds that can provide a three-carbon chain. researchgate.net

One of the classical and widely used methods is the Gould-Jacobs reaction . This reaction involves the condensation of a substituted aniline, in this case, 3,4-difluoroaniline, with an alkoxymethylenemalonate derivative, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylic acid ester. Subsequent hydrolysis and decarboxylation can lead to the desired quinoline core, although further steps would be needed to introduce the 2-carboxylic acid.

Another relevant method is the Friedländer annulation , which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. While effective for quinoline synthesis, this would require a suitably substituted 2-amino-4,5-difluorobenzaldehyde (B573660) or a related ketone as a precursor.

More advanced methods include transition-metal-catalyzed cyclizations. For example, palladium- or copper-catalyzed intramolecular cyclization of appropriately substituted alkynes or alkenes can provide a powerful and flexible route to the quinoline core. mdpi.com Electrophilic cyclization of N-(2-alkynyl)anilines is another modern approach to constructing substituted quinolines. nih.gov

Regioselective Fluorination Techniques

While starting with a pre-fluorinated precursor like 3,4-difluoroaniline is often more straightforward, direct regioselective fluorination of a pre-formed quinoline ring is an alternative, though more challenging, strategy. The goal is to selectively introduce fluorine atoms at the C6 and C7 positions.

Direct fluorination of aromatic systems can be difficult to control and may lead to a mixture of products. However, modern fluorination chemistry offers several reagents and techniques that can achieve higher regioselectivity. numberanalytics.comnumberanalytics.com These include:

Electrophilic Fluorinating Agents : Reagents like Selectfluor® (F-TEDA-BF4) can be used for the direct fluorination of electron-rich aromatic rings. The success of this approach depends on the activation of the quinoline ring and the directing effects of existing substituents.

Nucleophilic Aromatic Substitution (SNAr) : If the quinoline ring is substituted with good leaving groups (e.g., chloro or nitro groups) at the 6 and 7 positions, nucleophilic fluorination using sources like potassium fluoride (B91410) (KF) or cesium fluoride (CsF) can be employed. This often requires harsh reaction conditions.

Transition Metal-Catalyzed Fluorination : Palladium- and copper-catalyzed reactions have emerged as powerful tools for the regioselective C-H fluorination of heterocycles, offering milder reaction conditions. numberanalytics.com

Introduction and Manipulation of the 2-Carboxylic Acid Moiety

Once the 6,7-difluoroquinoline (B156812) core is established, the next critical step is the introduction of the carboxylic acid group at the C2 position.

Several strategies can be employed:

Oxidation of a 2-Methyl Group : If the quinoline core is synthesized with a methyl group at the C2 position (a quinaldine (B1664567) derivative), this group can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include selenium dioxide (SeO2) or potassium permanganate (B83412) (KMnO4). mdpi.com

From a 2-Haloquinoline : A halogen atom (e.g., chlorine or bromine) at the C2 position can be converted to a carboxylic acid through various methods, such as palladium-catalyzed carbonylation followed by hydrolysis, or by conversion to an organometallic reagent (e.g., a Grignard or lithiated species) followed by reaction with carbon dioxide.

Reaction with Pyruvic Acid (Doebner-von Miller reaction) : A variation of this reaction can directly yield quinoline-2-carboxylic acids (cinchoninic acids) from anilines, pyruvic acid, and an aldehyde. Applying this to 3,4-difluoroaniline could potentially form the target molecule in a more direct fashion.

Once introduced, the carboxylic acid group can be manipulated if necessary. For instance, it can be converted to an ester for purification or to prevent it from interfering with subsequent reactions, and then hydrolyzed back to the acid in the final step. researchgate.net

Advanced Synthetic Transformations for Functionalization

With the core structure of this compound in place, further functionalization can be explored to create a library of related compounds.

Derivatization at Peripheral Positions

The carboxylic acid at the C2 position is a prime handle for derivatization. It can be readily converted into a variety of other functional groups, providing access to a wide range of derivatives. ajchem-a.com

Amide Formation : The carboxylic acid can be coupled with various amines to form amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with the desired amine. ajchem-a.com

Esterification : Reaction with alcohols under acidic conditions or via the acyl chloride intermediate yields esters.

Reduction : The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

These derivatization reactions allow for the systematic modification of the molecule's properties, which is a common strategy in medicinal chemistry to optimize biological activity. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 6,7-Difluoroquinoline-2-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, including ¹H, ¹³C, and ¹⁹F, a complete and unambiguous assignment of the molecule's complex structure can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the four aromatic protons and the single carboxylic acid proton. The electron-withdrawing nature of the fluorine atoms and the quinoline (B57606) nitrogen significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region, typically between 7.5 and 9.0 ppm.

The proton of the carboxylic acid group is expected to be highly deshielded, appearing as a broad singlet at a very downfield chemical shift, generally in the range of 10-13 ppm. princeton.edulibretexts.org This characteristic shift is a key identifier for the carboxylic acid functionality. libretexts.org The protons on the quinoline ring system (H-3, H-4, H-5, and H-8) will exhibit specific splitting patterns due to spin-spin coupling with neighboring protons and, potentially, through-space coupling with the fluorine atoms.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| COOH | 10.0 - 13.0 | Broad Singlet (br s) | - |

| H-8 | 8.0 - 8.3 | Doublet of doublets (dd) | JH8-F7 ≈ 1-2 Hz, JH8-H5 ≈ 0.5-1 Hz |

| H-5 | 7.8 - 8.1 | Doublet of doublets (dd) | JH5-F6 ≈ 1-2 Hz, JH5-H8 ≈ 0.5-1 Hz |

| H-4 | 8.3 - 8.6 | Doublet (d) | JH4-H3 ≈ 8-9 Hz |

| H-3 | 7.6 - 7.9 | Doublet (d) | JH4-H3 ≈ 8-9 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, corresponding to the nine carbons of the difluoroquinoline core and the one carbon of the carboxylic acid group. The chemical shifts of the carbon atoms are influenced by the electronegativity of the adjacent nitrogen and fluorine atoms.

The carbon of the carboxylic acid group (C-2) is anticipated to resonate at the downfield end of the spectrum, typically in the 165-185 ppm region. oregonstate.edupressbooks.pub The carbons directly bonded to fluorine (C-6 and C-7) will show large one-bond carbon-fluorine coupling constants (¹JCF), which is a definitive characteristic. Aromatic carbons generally appear in the range of 120-150 ppm. oregonstate.edu

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, Hz) |

| C-2 | 148 - 152 | - |

| C-3 | 122 - 126 | - |

| C-4 | 138 - 142 | - |

| C-4a | 125 - 129 | - |

| C-5 | 115 - 119 | - |

| C-6 | 150 - 155 | ~250 |

| C-7 | 150 - 155 | ~250 |

| C-8 | 118 - 122 | - |

| C-8a | 145 - 149 | - |

| COOH | 165 - 170 | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for F-6 and one for F-7. The chemical shifts of these fluorine atoms are sensitive to their electronic environment within the aromatic ring. nih.govnih.gov

The signals for F-6 and F-7 are predicted to appear as complex multiplets due to coupling with each other (³JFF) and with neighboring protons (H-5 and H-8, respectively). The magnitude of these coupling constants provides valuable information for assigning the specific fluorine resonances. Computational methods can be employed to predict ¹⁹F NMR chemical shifts with good accuracy, aiding in the structural confirmation of polyfluorinated aromatic compounds. worktribe.combrighton.ac.uk

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-6 | -110 to -130 | Doublet of doublets (dd) |

| F-7 | -110 to -130 | Doublet of doublets (dd) |

Two-Dimensional (2D) NMR Correlation Spectroscopy

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

A COSY spectrum would reveal correlations between scalar-coupled protons, confirming the connectivity within the aromatic spin systems. For instance, a cross-peak between the signals for H-3 and H-4 would definitively establish their adjacent relationship.

An HSQC experiment correlates proton signals with their directly attached carbon atoms. This allows for the direct assignment of the ¹³C signals for C-3, C-4, C-5, and C-8 based on the previously assigned proton resonances. More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish longer-range (2-3 bond) correlations between protons and carbons, which is essential for assigning the quaternary carbons (C-2, C-4a, C-8a, and the carboxylic carbon). princeton.edu

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the types of chemical bonds and their arrangement.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that correspond to the various functional groups present in the molecule. The most prominent feature for a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadness is a result of hydrogen bonding. orgchemboulder.com

Another key absorption is the strong C=O stretching band of the carboxylic acid, expected between 1710 and 1680 cm⁻¹ for aromatic acids. uobaghdad.edu.iq The spectrum will also feature C-F stretching vibrations, typically found in the 1300-1100 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations will give rise to a series of bands in the 1650-1450 cm⁻¹ range, while C-H stretching and bending vibrations will also be present. vscht.czastrochem.org

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |

| Aromatic C=C and C=N Stretch | 1650 - 1450 | Medium to Strong |

| C-F Stretch | 1300 - 1100 | Strong |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium |

| O-H Bend (Carboxylic Acid) | 950 - 910 | Medium, Broad |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, offering a characteristic fingerprint of its molecular structure. The analysis of related fluoroquinolone compounds allows for the prediction of prominent characteristic peaks. Key vibrational modes are associated with the quinoline nucleus, the carboxylic acid group, and the carbon-fluorine bonds.

The Raman spectrum is expected to show distinct bands corresponding to the stretching and bending vibrations of its constituent functional groups. The C-F stretching vibrations, in particular, are anticipated to produce strong and characteristic peaks, which are useful for identifying fluorinated aromatic compounds. Vibrations of the pyridone nucleus and the carboxylic acid group would also be prominent.

Table 1: Expected Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Source |

|---|---|---|

| Quinoline Ring Stretching | 1500-1650 | |

| Carboxylic Acid C=O Stretching | 1650-1750 | |

| C-F Stretching | 750-900 | |

| Carboxylic Acid O-H Bending | 1400-1440 | |

| Quinoline Ring Breathing | 990-1030 |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a definitive technique for determining the molecular weight and confirming the elemental composition of this compound. The high-resolution mass spectrum would show the molecular ion peak (M+) corresponding to the exact mass of the compound (C₁₀H₅F₂NO₂), allowing for unambiguous formula verification.

The fragmentation pattern provides further structural confirmation. For carboxylic acids, characteristic fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45) through cleavage of the bonds adjacent to the carbonyl group. The stable difluoro-substituted quinoline ring is expected to form a major fragment after the initial loss of the carboxylic acid moiety.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment | Proposed Neutral Loss | m/z (Mass/Charge Ratio) |

|---|---|---|

| [C₁₀H₅F₂NO₂]⁺ | - | 209.03 |

| [C₁₀H₄F₂NO]⁺ | OH | 192.02 |

| [C₉H₅F₂N]⁺ | COOH | 164.04 |

| [C₉H₅F₂N - HCN]⁺ | COOH, HCN | 137.03 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is dictated by the conjugated π-electron system of the quinoline ring. Aromatic systems like quinoline typically exhibit strong π→π* transitions. The presence of the carboxylic acid group and fluorine atoms as substituents can modulate the energy of these transitions, potentially causing shifts in the absorption maxima (λmax). Generally, carboxylic acids without extended conjugation show a weak n→π* transition from the carbonyl group around 200-210 nm, which may be masked by stronger absorptions from the aromatic ring. The primary absorption bands for the quinoline chromophore are expected in the UV region.

Photoluminescence and Fluorescence Studies

The quinoline core is known to be fluorescent, and its derivatives are often studied for their emission properties. A related compound, 6,7-difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid, has been developed as a fluorescence enhancement-type derivatizing reagent. This suggests that this compound itself likely possesses fluorescent properties. Upon excitation at an appropriate wavelength (corresponding to its UV-Vis absorption bands), the molecule would emit light at a longer wavelength. The fluorescence quantum yield and lifetime are key parameters that would characterize its efficiency as a fluorophore. The emission spectra are influenced by the electronic structure and the solvent environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in the solid state. This technique would determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Table 3: List of Compounds

| Compound Name |

|---|

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (T) is a cornerstone of modern computational chemistry, enabling the detailed analysis of the electronic structure of molecules like 6,7-Difluoroquinoline-2-carboxylic acid. By solving the Schrödinger equation within the DFT framework, typically using a basis set such as 6-311++G(d,p), researchers can elucidate the distribution of electrons within the molecule and derive a host of informative properties. nih.govresearchgate.net

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. uobaghdad.edu.iq A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. For quinolone-triazole derivatives, the HOMO-LUMO energy gap has been identified as a significant descriptor in models of their antibacterial activity. nih.gov

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). These maps are instrumental in predicting how this compound might interact with other molecules, such as biological receptors or reactants. In a study of quinoline-6-carboxylic acid derivatives, DFT analysis revealed that a lower energy gap correlated with stronger ectonucleotidase inhibitory activity. elifesciences.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -2.1 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Suggests good kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a moderate degree of polarity. |

Note: The data in this table is illustrative and intended to represent typical values for a molecule of this class.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. MD simulations are particularly useful for understanding the flexibility of molecules and how they interact with their environment, such as a solvent or a biological macromolecule. mdpi.com

For this compound, MD simulations can reveal the preferred three-dimensional arrangements of the molecule and the energy barriers between different conformations. This is crucial for understanding how the molecule might bind to a receptor site, as the binding affinity can be highly dependent on the molecule's conformation. In studies of other quinoline (B57606) derivatives, MD simulations have been used to assess the stability of ligand-protein complexes and to identify key intermolecular interactions. nih.govnih.govacs.org

The simulations typically involve placing the molecule in a simulated environment (e.g., a box of water molecules) and then solving Newton's equations of motion for every atom in the system over a period of nanoseconds. mdpi.com Analysis of the resulting trajectory can provide information on parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, which quantify the stability and flexibility of the molecule, respectively. mdpi.com

Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of this compound in an Aqueous Environment

| Parameter | Average Value | Interpretation |

| RMSD of the quinoline core | 0.8 Å | High stability of the rigid ring system. |

| RMSF of the carboxylic acid group | 1.5 Å | Higher flexibility of the functional group, allowing for varied interactions. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | Provides a measure of the molecule's exposure to the solvent. |

Note: The data in this table is illustrative and based on typical findings for similar molecules.

Prediction of Spectroscopic Parameters

Computational methods can also be employed to predict the spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra. DFT calculations can be used to simulate vibrational spectra (Infrared and Raman) by calculating the vibrational frequencies of the molecule's normal modes. researchgate.net These predicted spectra can aid in the assignment of experimental peaks to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov By predicting the 1H and 13C NMR spectra, researchers can gain confidence in the structural elucidation of newly synthesized batches of the compound. In a DFT-based QSAR study of quinolone-triazole derivatives, the 13C-NMR chemical shift of the 3-carboxylic acid was found to be a key descriptor related to antibacterial activity. tandfonline.com

Table 3: Exemplary Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Corresponding Functional Group |

| IR Spectroscopy | ~1720 cm⁻¹ | C=O stretch of the carboxylic acid |

| 13C NMR | ~165 ppm | Carbonyl carbon of the carboxylic acid |

| 1H NMR | ~8.0-8.5 ppm | Protons on the quinoline ring |

Note: These values are representative and serve for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov Should this compound be part of a library of compounds being tested for a particular biological effect, QSAR could be a powerful tool for identifying the key molecular features that govern this activity.

The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., from DFT), steric, or hydrophobic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov Such models have been successfully developed for various quinoline derivatives to predict their efficacy as anticancer, antimalarial, and antibacterial agents. nih.govnih.govmdpi.com

A QSAR model for a series of compounds including this compound could reveal, for instance, that the presence of fluorine atoms at the 6 and 7 positions is critical for activity, or that a specific range of lipophilicity (logP) is optimal.

Investigation of Reaction Mechanisms via Computational Methods

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, computational methods can be used to explore different potential reaction pathways, calculate the energies of transition states and intermediates, and ultimately predict the most likely mechanism.

For instance, if the synthesis involves a cyclization step, DFT calculations can be used to model the transition state of this ring-closing reaction. By comparing the activation energies of different possible pathways, chemists can gain a deeper understanding of the factors that control the reaction's outcome and selectivity. Computational studies have been used to propose mechanisms for the synthesis of various quinoline derivatives, providing insights that can be used to optimize reaction conditions and improve yields. rsc.org

Structure Activity Relationship Sar Studies in Chemical Biology Contexts

Impact of 6,7-Difluorination on Molecular Interactions

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and electronic character. mdpi.com The presence of two fluorine atoms at the C-6 and C-7 positions of the quinoline (B57606) ring in 6,7-Difluoroquinoline-2-carboxylic acid is a critical design feature that significantly influences its molecular interactions.

Fluorine is the most electronegative element, and its substitution on the aromatic quinoline core withdraws electron density, which can modulate the acidity of the carboxylic acid group and the basicity of the quinoline nitrogen. This electronic perturbation can alter the strength of ionic and hydrogen bonds formed with biological targets. The C-F bond can also participate in favorable orthogonal multipolar interactions with carbonyl groups in proteins.

Furthermore, the substitution of hydrogen with fluorine at the C-6 position is a hallmark of modern fluoroquinolone antibiotics, a class of compounds that shares the quinoline core. This modification is known to markedly improve antimicrobial activity. mdpi.com Manipulations of the basic quinoline molecule, including the substitution of hydrogen with fluorine at position 6, have been shown to enhance the breadth and potency of antibacterial activity. researchgate.net The difluorination at both the C-6 and C-8 positions has also been explored to generate more effective drug analogues. researchgate.net These enhancements are often attributed to improved binding affinity with the target enzyme, such as DNA gyrase, and better cell penetration. acs.org

Role of the 2-Carboxylic Acid Moiety in Receptor/Enzyme Binding

The carboxylic acid group at the C-2 position is a pivotal functional group for biological activity, acting as a primary anchor for binding to the active site of enzymes or receptors. At physiological pH, this group is typically deprotonated to form a carboxylate anion, which serves as a potent hydrogen bond acceptor and can engage in strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine or lysine.

In the closely related fluoroquinolone antibiotics, the carboxylic acid at the C-3 position, in conjunction with a C-4 carbonyl group, is essential for binding to the bacterial DNA gyrase enzyme. mdpi.com This binding is often mediated through a magnesium ion, which coordinates both the carboxylate and key residues in the enzyme's active site. This established binding model for the quinolone scaffold underscores the critical role of the carboxylic acid moiety in molecular recognition and inhibition. For quinoline carboxylic acid derivatives, the carboxylate is often a key feature in pharmacophore models, where it is identified as a negative ionizable feature or a hydrogen bond acceptor. acs.orgjournaljpri.com

Modulation of Biological Activity through Substituent Variations on the Quinoline Scaffold

Altering the substituents on the quinoline scaffold is a common strategy to optimize biological activity, selectivity, and pharmacokinetic properties. The core structure of this compound can be systematically modified to probe the SAR and identify derivatives with enhanced potency or novel activities.

For instance, studies on related quinoline structures demonstrate how chemical modifications translate to changes in biological effect. In one study, the bioactive diterpene 6,7-dehydroxyroyleanone was modified into several new acyl derivatives. nih.gov These modifications led to a notable enhancement in anti-inflammatory activity and a slight increase in antibacterial effects compared to the parent compound, highlighting how even distal modifications can influence the molecule's interaction with its targets. nih.gov

The following table illustrates how substituent changes on a related royleanone (B1680014) core can modulate biological activity.

| Compound | R Group (Modification) | Anti-inflammatory Activity (NO production inhibition, IC50 in µM) | Cytotoxicity (against RAW 264.7 cells, IC50 in µM) |

| 1 | -H (Parent Compound) | 1.83 | >24.06 |

| 2 | -CO-(CH₂)₂-Ph | 0.81 | >24.06 |

| 3 | -CO-CH=CH-Ph | 0.84 | >24.06 |

| 4 | -CO-Ph | 0.96 | >24.06 |

This data is derived from studies on 6,7-dehydroxyroyleanone and its derivatives to illustrate the principle of SAR through substituent variation. nih.gov

Similarly, modifications at the C-2 and C-4 positions of 6-fluoroquinolines have been shown to significantly impact their antiplasmodial activity against Plasmodium falciparum. researchgate.net These examples confirm that the quinoline nucleus is a "privileged scaffold," meaning it can be decorated with various functional groups to target a wide range of biological systems. researchgate.net

Investigation of Enzyme Inhibition Mechanisms

Quinolone carboxylic acids are well-documented as potent enzyme inhibitors. The specific mechanism of inhibition can be elucidated through kinetic studies and structural biology, revealing how these molecules interfere with an enzyme's catalytic cycle.

The parent compound, quinoline-2-carboxylic acid, has been isolated from Ephedra pachyclada and demonstrated significant inhibitory activity against the carbohydrate-metabolizing enzymes α-glucosidase and α-amylase. researchgate.net This dual inhibition is a therapeutic strategy for managing hyperglycemia. researchgate.net Furthermore, a derivative, (E)-8-hydroxy-5-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)diazenyl)quinoline-2-carboxylic acid, was identified as a highly potent inhibitor of glyoxalase-I (Glo-I), an enzyme overexpressed in many cancer types, making it a promising target for anticancer drugs. researchgate.net

The inhibitory activities of these quinoline-2-carboxylic acid-based molecules are presented in the table below.

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) |

| Quinoline-2-carboxylic acid | α-Glucosidase | 9.1 µg/mL |

| Quinoline-2-carboxylic acid | α-Amylase | 15.5 µg/mL |

| (E)-8-hydroxy-5-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)diazenyl)quinoline-2-carboxylic acid | Glyoxalase-I | 0.44 µM |

Data sourced from Lee et al., 2014 researchgate.net and Al-Warhi et al., 2024 researchgate.net.

The most extensively studied mechanism for this class of compounds is the inhibition of bacterial type II topoisomerases, such as DNA gyrase, by fluoroquinolones. acs.org These drugs stabilize a ternary complex between the enzyme and DNA, which stalls DNA replication and repair, ultimately leading to bacterial cell death. asm.org This mechanism highlights the ability of the quinoline scaffold to interact with enzyme-DNA interfaces.

Pharmacophore Elucidation

A pharmacophore model distills the essential structural features of a molecule required for its biological activity. For this compound and its derivatives, a pharmacophore can be proposed based on SAR data and computational modeling of related compounds.

Studies on various quinoline carboxylic acid inhibitors have led to the development of specific pharmacophore hypotheses. For instance, a model for 2-aryl-4-quinoline carboxylic acid analogues as Dihydroorotate Dehydrogenase (DHODH) inhibitors identified one hydrogen bond acceptor and three aromatic rings as crucial features. physchemres.org Another pharmacophore model for quinolone 3-carboxylic acid HIV-1 integrase inhibitors highlighted a hydrogen-bond acceptor and a negative ionizable feature, corresponding to the carboxylate. acs.org

Based on these principles, the key pharmacophoric features for this compound can be defined as follows:

| Pharmacophoric Feature | Structural Component | Proposed Role in Molecular Recognition |

| Aromatic/Hydrophobic Region | The planar quinoline ring system | Engages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site. |

| Hydrogen Bond Acceptor / Negative Ionizable Center | The 2-carboxylic acid moiety (as carboxylate) | Forms critical hydrogen bonds or salt bridges with hydrogen bond donors or positively charged residues (e.g., Arginine, Lysine). Acts as a key anchoring point. |

| Electron-Withdrawing Region | The 6,7-difluoro substituents | Modulates the electronic properties of the aromatic ring, potentially forming specific halogen bonds or hydrogen bonds and enhancing binding affinity and metabolic stability. |

| Hydrogen Bond Acceptor | The nitrogen atom at position 1 | Can serve as an additional point of interaction with hydrogen bond donors within the target's active site. |

This model provides a framework for designing new derivatives and for virtual screening of compound libraries to discover novel molecules with similar biological activities.

Applications in Advanced Chemical Research and Materials Science

Role as a Privileged Scaffold in Medicinal Chemistry Research

The quinoline (B57606) core is widely recognized as a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for the design of novel therapeutic agents. The 4-quinolone-3-carboxylic acid motif, in particular, has been a cornerstone in the development of antibacterial agents for decades. nih.gov The introduction of fluorine atoms into the quinoline ring, as seen in 6,7-Difluoroquinoline-2-carboxylic acid, can significantly enhance the biological activity and pharmacokinetic properties of the resulting molecules.

The difluoro substitution pattern can influence factors such as metabolic stability, lipophilicity, and binding affinity to target proteins. While extensive research has been conducted on various fluoroquinolone derivatives, the specific use of this compound as a foundational scaffold for creating large libraries of bioactive compounds is an area of ongoing exploration. Its structural similarity to known biologically active quinolines suggests its potential in the development of new drugs targeting a range of diseases. nih.govmdpi.com

Below is a table highlighting the biological activities of some related quinoline carboxylic acid derivatives, underscoring the potential of this chemical class.

| Derivative Class | Notable Biological Activities |

| 4-Quinolone-3-carboxylic acids | Antibacterial, Antitumor, Anti-HIV |

| 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives | Anticancer |

| 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives | Antimicrobial |

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for visualizing and understanding complex biological processes. Fluorescent probes, in particular, allow for the real-time tracking of molecules and ions within living cells. The quinoline scaffold is a common component in the design of such probes due to its inherent fluorescent properties. crimsonpublishers.com Quinoline-based probes have been successfully developed for the detection of various metal ions, including zinc(II), and for bio-imaging applications. researchgate.netnih.govrsc.org

The this compound core possesses the necessary photophysical properties to serve as a fluorophore. The carboxylic acid group provides a convenient handle for attaching recognition units that can selectively bind to specific analytes, such as metal ions or biomolecules. The fluorine atoms can further modulate the probe's fluorescent properties and its interactions with the biological environment. While specific examples of probes derived directly from this compound are not extensively documented, the foundational principles of probe design strongly support its potential in this area. acs.orgrsc.org

Utilization in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The self-assembly of molecules into well-defined, ordered structures is a key aspect of this field. Carboxylic acids are particularly effective functional groups for directing self-assembly due to their ability to form robust hydrogen-bonded dimers.

Integration into Functional Materials

The development of new materials with tailored properties is a major focus of modern chemical research. This compound has the potential to be integrated into various functional materials, including polymers and metal-organic frameworks (MOFs).

In the realm of polymer chemistry, this compound could potentially be used as a monomer or as a functional additive. The carboxylic acid group can be used for polymerization reactions, leading to the formation of polyesters or polyamides containing the difluoroquinoline moiety. Such polymers may exhibit interesting optical or thermal properties. man.ac.uk

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters linked together by organic molecules. Carboxylic acids are one of the most common types of organic linkers used in the synthesis of MOFs. researchgate.net The rigid structure and coordinating carboxylic acid group of this compound make it a promising candidate for the construction of novel MOFs. Zirconium-based MOFs, for instance, have been synthesized using dicarboxy-biquinoline linkers, which are structurally related to the compound of interest. nih.govresearchgate.net These materials could have applications in areas such as gas storage, separation, and catalysis.

Ligand Design for Metal Complexation

The carboxylic acid and the nitrogen atom of the quinoline ring in this compound make it an excellent ligand for coordinating with metal ions. The field of coordination chemistry explores the synthesis, structure, and properties of these metal-ligand complexes. Fluoroquinolone antibiotics, a class of compounds to which this compound is related, are known to form stable complexes with a wide variety of metal ions, including transition metals and lanthanides. ptfarm.plnih.gov

The coordination of this compound to a metal center can lead to the formation of discrete molecules or extended polymeric structures. The properties of these metal complexes, such as their color, magnetism, and reactivity, are dependent on both the metal ion and the ligand. Spectroscopic techniques, such as infrared and NMR spectroscopy, are crucial for characterizing the binding of the ligand to the metal ion. ptfarm.plmdpi.com The study of these complexes is important for understanding the potential interactions of fluoroquinolone-based molecules in biological systems and for the development of new metal-based materials with interesting properties.

The table below summarizes the coordination behavior of related fluoroquinolone carboxylic acids with various metal ions.

| Metal Ion | Typical Coordination Modes | Potential Applications of Complexes |

| Transition Metals (e.g., Cu(II), Zn(II)) | Bidentate (via carboxylate oxygen and keto oxygen) | Antimicrobial agents, Catalysts |

| Lanthanides (e.g., Eu(III), Tb(III)) | Bidentate or Bridging | Luminescent materials, Bio-probes |

| Alkaline Earth Metals (e.g., Mg(II), Ca(II)) | Ionic interactions, Chelation | Understanding drug-ion interactions in vivo |

Future Perspectives and Emerging Research Avenues

Exploration of Green Chemistry Approaches for Synthesis

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that can be harsh and environmentally taxing. mdpi.com The future of synthesizing 6,7-Difluoroquinoline-2-carboxylic acid will likely see a significant shift towards green chemistry principles, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources.

One promising direction is the use of nanocatalysts, which have shown efficacy in the synthesis of various quinoline derivatives. nih.govacs.org These catalysts, often based on magnetic nanoparticles, offer high efficiency and easy recovery and reusability, contributing to a more sustainable process. nih.gov Research into the application of such nanocatalysts for the specific synthesis of this compound could lead to the development of novel, environmentally benign protocols.

Furthermore, the exploration of alternative energy sources, such as microwave irradiation, has already demonstrated potential in accelerating quinoline synthesis while reducing the need for harsh reagents. mdpi.com The application of microwave-assisted organic synthesis (MAOS) to the preparation of this compound could lead to significantly shorter reaction times and improved yields. The use of greener solvents, such as water or ionic liquids, is another key aspect that will likely be explored to reduce the environmental footprint of the synthesis process. mdpi.com

| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |

| Nanocatalysis | Development of reusable magnetic nanocatalysts for key reaction steps. | Increased reaction efficiency, simplified purification, reduced catalyst waste. |

| Microwave-Assisted Synthesis | Optimization of reaction conditions under microwave irradiation. | Faster reaction rates, higher yields, reduced energy consumption. |

| Green Solvents | Utilization of water, ionic liquids, or solvent-free conditions. | Reduced use of volatile organic compounds, lower environmental impact. |

| One-Pot Reactions | Designing multi-step syntheses to occur in a single reaction vessel. | Increased efficiency, reduced waste from intermediate purification steps. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science by enabling the rapid in silico design and property prediction of novel compounds. preprints.org For this compound, these computational tools offer a powerful avenue for designing derivatives with enhanced biological activity or specific material properties.

Machine learning models, trained on large datasets of known quinoline derivatives and their properties, can be employed to predict the biological activities of novel analogs of this compound before they are synthesized. mdpi.comresearchgate.net This predictive capability can significantly reduce the time and cost associated with traditional trial-and-error approaches to drug discovery. beilstein-journals.org For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their anticancer or antimicrobial activities. mdpi.com

Generative AI models can also be utilized to design entirely new molecules based on the this compound scaffold, optimized for specific therapeutic targets. tandfonline.com These models can explore a vast chemical space to identify novel derivatives with high predicted efficacy and favorable pharmacokinetic profiles.

| AI/ML Application | Relevance to this compound | Potential Outcomes |

| Predictive Modeling (QSAR) | Predicting the biological activity of novel derivatives. | Accelerated identification of lead compounds with desired therapeutic properties. mdpi.com |

| Generative Models | Designing new molecules based on the core scaffold. | Discovery of novel drug candidates with improved efficacy and safety profiles. tandfonline.com |

| Synthesis Pathway Prediction | Identifying the most efficient and sustainable synthetic routes. | Optimization of chemical synthesis, reducing cost and environmental impact. preprints.org |

| Property Prediction | In silico estimation of physicochemical and ADMET properties. | Early assessment of drug-likeness, reducing late-stage failures in drug development. nih.govmit.edu |

Discovery of Novel Reactivity Patterns

A deeper understanding of the reactivity of this compound is crucial for its application in the synthesis of more complex molecules. The presence of two fluorine atoms on the quinoline ring significantly influences its electronic properties and, consequently, its reactivity. Future research will likely focus on exploring novel transformations of this difluorinated scaffold.

Computational chemistry can play a pivotal role in predicting the reactivity of different positions on the quinoline ring, guiding experimental efforts towards the discovery of new reactions. researchgate.net For example, density functional theory (DFT) calculations can be used to model the transition states of potential reactions, providing insights into their feasibility and selectivity. mit.edu

The investigation of metal-catalyzed cross-coupling reactions involving the C-F bonds of this compound could open up new avenues for functionalization. While C-F bond activation is challenging, recent advances in catalysis offer the potential for developing methods to selectively replace one or both fluorine atoms with other functional groups, leading to a diverse range of new derivatives.

Development of Advanced Analytical Techniques for Characterization

The precise characterization of this compound and its derivatives is essential for quality control and for understanding their structure-property relationships. Future research will likely involve the application of advanced analytical techniques to gain deeper insights into their molecular structure and purity.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 19F NMR, is a powerful tool for the structural elucidation of fluorinated compounds. nih.gov Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), can provide unambiguous assignments of all proton and carbon signals, confirming the connectivity of the molecule. nih.gov Solid-state NMR could also be employed to study the structure of the compound in its crystalline form. researchgate.net

Mass spectrometry (MS) is another indispensable tool for the characterization of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition of the molecule and its fragments. mdpi.com The development of novel ionization techniques and mass analyzers will continue to enhance the sensitivity and resolution of MS, enabling the detection and characterization of even trace-level impurities.

| Analytical Technique | Application to this compound | Information Obtained |

| High-Resolution NMR (1H, 13C, 19F) | Detailed structural elucidation of the molecule and its derivatives. nih.gov | Precise chemical shifts, coupling constants, and through-space correlations. |

| Solid-State NMR | Characterization of the compound in its crystalline state. researchgate.net | Information on polymorphism, packing, and intermolecular interactions. |

| High-Resolution Mass Spectrometry | Accurate mass determination and fragmentation analysis. mdpi.com | Confirmation of elemental composition and structural information from fragmentation patterns. |

| X-ray Crystallography | Determination of the three-dimensional molecular structure. | Precise bond lengths, bond angles, and crystal packing information. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.